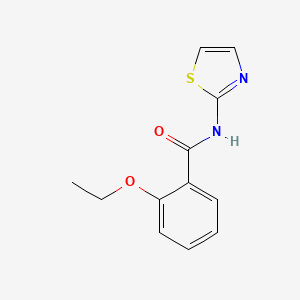

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-10-6-4-3-5-9(10)11(15)14-12-13-7-8-17-12/h3-8H,2H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPQOZSPLANUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of action of N-(1,3-thiazol-2-yl)benzamide analogs

The N-(1,3-thiazol-2-yl)benzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity. While often recognized as a starting point for ROR

This guide deconstructs the mechanism of action (MoA) for these analogs, focusing on the structural determinants that allow such pharmacological versatility.

The Pharmacophore: Structural Logic

The core scaffold consists of a phenyl ring (A-ring) connected to a thiazole ring (B-ring) via an amide linker. This arrangement is not merely a connector but a functional "hinge" that dictates binding modes.

-

The Amide Linker: Acts as a hydrogen bond donor (NH) and acceptor (C=O). In many targets (e.g., ROR

t), this linker forms critical water-mediated or direct H-bonds with the protein backbone. -

The Thiazole Ring: The nitrogen atom (N3) and sulfur atom (S1) provide distinct electronic vectors. The nitrogen often serves as a hydrogen bond acceptor, while the sulfur can engage in "sigma-hole" interactions or hydrophobic contacts.

-

Conformational Flexibility: The bond between the amide nitrogen and the thiazole C2 allows the molecule to adopt either a syn or anti conformation, enabling it to fit into diverse hydrophobic pockets (e.g., the "L-shaped" pocket of nuclear receptors).

Primary Mechanism: ROR t Inverse Agonism[1][2]

Therapeutic Context: Psoriasis, Multiple Sclerosis, Rheumatoid Arthritis.

Target: Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR

Molecular Mechanism: The Helix 12 Switch

ROR

-

Agonist State (Active): In the absence of a ligand (or with an agonist), H12 folds tightly against the LBD, forming a hydrophobic groove that recruits coactivators like SRC-1 (Steroid Receptor Coactivator-1). This initiates transcription of IL17A and IL17F.

-

Inverse Agonist State (Inactive): N-(1,3-thiazol-2-yl)benzamide analogs bind to the orthosteric pocket.

-

Steric Clash: Substituents on the benzamide ring (often bulky groups like -CF3 or -Cl) push against the residues stabilizing H12.

-

Destabilization: This steric pressure forces H12 to swing away from the LBD (the "open" conformation).

-

Cofactor Switch: The displaced H12 blocks the coactivator binding site and exposes a surface that recruits corepressors like NCoR (Nuclear Receptor Corepressor).

-

Result: The transcriptional machinery is silenced, halting Th17 differentiation and cytokine release.

Key Analogs & Evolution

Early "hits" in this class were simple thiazole-benzamides. Optimization led to "scaffold hopping" (e.g., to biaryl amides or fused systems like in TAK-828F ), but the binding logic remains rooted in the thiazole-benzamide pharmacophore.

Secondary Mechanism: ZAC Antagonism

Therapeutic Context: Neurological disorders (poorly elucidated, but ZAC is expressed in the hippocampus/amygdala). Target: Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[10]

Molecular Mechanism: Negative Allosteric Modulation (NAM)

Unlike the competitive binding seen in ROR

-

Compound: TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide).[10]

-

Binding Site: TTFB does not bind to the zinc-binding site. Instead, it targets the transmembrane domain (TMD) or an intracellular interface.

-

Effect: Binding stabilizes the channel in a closed/desensitized state , preventing ion flux (

, -

Selectivity: TTFB is highly selective for ZAC over other Cys-loop receptors (like

or 5-

Tertiary Mechanism: SIRT2 Inhibition

Therapeutic Context: Neurodegeneration (Parkinson's) and Cancer. Target: Sirtuin 2 (NAD+-dependent deacetylase).

-

Mechanism: The benzamide scaffold occupies the substrate-binding tunnel of SIRT2.

-

Interaction: The thiazole and phenyl rings engage in

-

Visualization of Mechanisms

Diagram 1: ROR t Molecular Switch (Agonist vs. Inverse Agonist)

Caption: ROR

Diagram 2: SAR & Target Selectivity Map

Caption: Structure-Activity Relationship (SAR) mapping showing how specific substitutions direct the scaffold toward ROR

Experimental Protocols

Protocol: TR-FRET ROR t Coactivator Displacement Assay

This is the industry-standard assay to validate the "Inverse Agonist" mechanism. It measures the ability of the compound to disrupt the interaction between the ROR

Principle:

-

Donor: Europium (Eu)-labeled anti-GST antibody (binds to GST-tagged ROR

t LBD). -

Acceptor: Allophycocyanin (APC)-labeled streptavidin (binds to Biotinylated SRC-1 peptide).

-

Signal: When ROR

t binds SRC-1, Eu and APC are close (FRET signal high). An inverse agonist displaces SRC-1 (FRET signal low).

Step-by-Step Workflow:

-

Reagent Prep:

-

Buffer: 50 mM Tris (pH 7.5), 50 mM KCl, 1 mM DTT, 0.01% BSA.

-

Protein: Purified GST-ROR

t LBD (final conc: 2–5 nM). -

Peptide: Biotin-SRC1 (CPSSHSSLTERKHKRN) (final conc: 100 nM).

-

-

Compound Addition:

-

Dispense 50 nL of test compound (in DMSO) into a 384-well black plate (low volume).

-

-

Incubation:

-

Add 10 µL of Protein/Peptide mix.

-

Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

-

-

Detection:

-

Add 10 µL of Detection Mix (Eu-anti-GST + APC-Streptavidin).

-

Incubate for 1 hour at RT in the dark.

-

-

Readout:

-

Measure fluorescence on a plate reader (e.g., EnVision).

-

Excitation: 320-340 nm.

-

Emission 1 (Donor): 615 nm.

-

Emission 2 (Acceptor): 665 nm.

-

-

Analysis:

Data Summary: Potency & Selectivity

| Target | Compound Example | Key Substituent | Potency ( | Mechanism Type |

| ROR | Biaryl analogs | Bulky R1 (e.g., -CF3) | < 50 nM | Inverse Agonist |

| ZAC | TTFB | 4-tert-butyl (Thiazole) | ~1.8 µM | Negative Allosteric Modulator |

| SIRT2 | Thiazole-based | Planar Aromatics | ~9.0 µM | Enzymatic Inhibitor |

| FtsZ | Benzamide deriv. | 3-methoxy | ~1-5 µg/mL (MIC) | Polymerization Inhibitor |

References

-

Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 2021.[10]

-

From RORγt Agonist to Two Types of RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 2017.

-

Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents. Molecules, 2024.

-

VTP-43742 (Vimirogant) Structure and Activity Data. MedChemExpress.

-

Biochemical Properties of TAK-828F, a Potent and Selective RORγt Inverse Agonist. Pharmacology, 2018.[13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. TAK-828 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. From RORγt Agonist to Two Types of RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Biochemical Properties of TAK-828F, a Potent and Selective Retinoid-Related Orphan Receptor Gamma t Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Thiazole-Benzamide Scaffolds in Drug Discovery

[1]

Executive Summary: The Privileged Scaffold Status

The thiazole-benzamide scaffold—specifically the

This technical guide dissects the scaffold's utility across two primary therapeutic axes: antimicrobial agents (targeting DNA Gyrase B) and metabolic regulators (Glucokinase activators). It provides a validated synthetic workflow and a rigorous structure-activity relationship (SAR) analysis to support lead optimization.

Medicinal Chemistry Strategy: Structure-Activity Relationship (SAR)

The core pharmacophore consists of a lipophilic thiazole ring linked to a substituted phenyl ring via an amide bond. The amide linker is not merely a connector; it acts as a hydrogen bond donor/acceptor motif critical for orienting the molecule within the active site.

SAR Logic & Pharmacophore Map

-

The Thiazole Ring (Region A): Acts as a bioisostere for pyridine or imidazole. Substitution at C4 and C5 modulates lipophilicity and steric fit. Bulky hydrophobic groups (e.g., tert-butyl, phenyl) at C4 often enhance potency by filling hydrophobic pockets in targets like Glucokinase (GK) or Zinc-Activated Channels (ZAC) .

-

The Amide Linker (Region B): Essential for rigidity. Methylation of the amide nitrogen typically abolishes activity, confirming the necessity of the NH hydrogen bond donor.

-

The Benzamide Moiety (Region C): The "warhead" delivery system. Electron-withdrawing groups (EWGs) like -F or -Cl at the meta or para positions often improve metabolic stability and enhance binding affinity to kinase domains (e.g., EGFR , VEGFR-2 ).

Visualization: SAR Decision Matrix

The following diagram illustrates the validated SAR logic for optimizing this scaffold.

Caption: SAR optimization map for N-(thiazol-2-yl)benzamide derivatives highlighting critical substitution zones.

Therapeutic Applications & Mechanism of Action[2]

Antimicrobial: DNA Gyrase B Inhibition

Bacterial resistance to fluoroquinolones (which target GyrA) has shifted focus to GyrB (ATPase domain).[1][2] Thiazole-benzamides act as ATP-competitive inhibitors.

-

Mechanism: The scaffold mimics the adenine ring of ATP. The amide NH and carbonyl oxygen form a hydrogen bond network with the conserved Asp73 residue in the ATP-binding pocket of GyrB.

-

Selectivity: High selectivity for bacterial GyrB over human Topoisomerase II is achieved by exploiting the specific hydrophobic sub-pocket present in bacteria.

Metabolic Disease: Glucokinase (GK) Activation

Glucokinase acts as the body's glucose sensor. In Type 2 Diabetes, activation of GK increases hepatic glucose uptake and insulin secretion.

-

Mechanism: Thiazole-benzamides bind to the allosteric site of GK (distinct from the glucose binding site). This binding stabilizes the enzyme in its "super-open" active conformation, lowering the

for glucose and increasing

Data Summary: Potency Comparison

The following table summarizes the potency of thiazole-benzamide derivatives against key targets.

| Target | Compound Class | Key Substituent (R) | Activity ( | Reference |

| GyrB (E. coli) | Benzothiazole-amide | 4,5-dibromo-pyrrole | 9.5 nM | [1] |

| EGFR (Cancer) | Benzimidazole-thiazole | 3-chloro-4-fluoro | 29 nM | [2] |

| Glucokinase | N-(thiazol-2-yl)benzamide | 4-methylsulfonyl | 1.48 (Fold Activation) | [3] |

| VEGFR-2 | Thiazole-hydrazine | 4-chlorophenyl | 51.09 nM | [4] |

Validated Experimental Protocols

Chemical Synthesis: The Hantzsch-Amide Workflow

This protocol couples the classic Hantzsch thiazole synthesis with a standard amide coupling. It is designed for scalability and high purity.

Step 1: Hantzsch Synthesis of 2-Aminothiazole

-

Reagents: Dissolve 1.0 eq of

-bromoacetophenone (or derivative) and 1.1 eq of thiourea in absolute ethanol ( -

Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Cool to room temperature. The hydrobromide salt of the 2-aminothiazole often precipitates.

-

Neutralization: Filter the solid and suspend in water. Basify with saturated

solution (pH ~9) to liberate the free amine. -

Purification: Recrystallize from ethanol/water. Yields are typically >80%.

Step 2: Amide Coupling (Benzoylation)

-

Activation: In a dry flask under

, dissolve substituted benzoic acid (1.0 eq) in dry DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins at -

Coupling: Add the synthesized 2-aminothiazole (1.0 eq) and DIPEA (2.0 eq). Allow to warm to room temperature and stir overnight (12h).

-

Validation: Quench with water. Extract with EtOAc. Wash organic layer with 1N HCl (remove unreacted amine), sat.

(remove acid), and brine. -

Final Product: Dry over

and concentrate. Purify via silica gel column chromatography.

Synthesis Workflow Diagram:

Caption: Step-by-step synthetic route for generating the thiazole-benzamide library.

Biological Assay: GyrB ATPase Inhibition

This colorimetric assay measures the release of inorganic phosphate (

-

Buffer Prep: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM MgCl2, 1 mM DTT, 10% glycerol.

-

Enzyme Mix: Incubate E. coli GyrB domain (recombinant) with varying concentrations of the test compound (0.01 – 100

) for 10 mins at -

Initiation: Add ATP (final conc. 0.5 mM). Incubate for 30 mins at

. -

Detection: Add Malachite Green reagent. Incubate for 5 mins.

-

Readout: Measure absorbance at 620 nm. Calculate

using non-linear regression (GraphPad Prism). -

Control: Use Novobiocin as a positive control (

).

Future Outlook: Multi-Targeting & PROTACs

The future of this scaffold lies in Proteolysis Targeting Chimeras (PROTACs) . The solvent-exposed regions of the benzamide ring (specifically the para-position) offer an ideal attachment point for linkers to recruit E3 ligases (e.g., Cereblon), enabling the degradation of resistant kinase targets rather than simple inhibition.

References

-

Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry, 2016.

-

Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 2025.

-

Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. ResearchGate, 2018.

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 2022.

-

Hantzsch Thiazole Synthesis: Protocols and Mechanism. BenchChem, 2025.[3]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Executive Summary

This technical guide provides a comprehensive analysis of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide , a privileged scaffold in medicinal chemistry. Often utilized as a core pharmacophore in kinase inhibitors and ion channel antagonists, this molecule represents a classic example of bioisosteric design—combining the metabolic stability of the benzamide linker with the lipophilic, hydrogen-bond-accepting nature of the thiazole ring.

This document details the precise physicochemical metrics, a field-validated synthetic protocol optimized for ortho-substituted steric hindrance, and a rigorous structural validation workflow.

Part 1: Physicochemical Core

For drug development professionals, accurate molecular metrics are the foundation of ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. The following data is calculated based on the standard isotope abundance.

Molecular Identity[1]

| Property | Value | Notes |

| IUPAC Name | 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide | |

| Molecular Formula | C₁₂H₁₂N₂O₂S | |

| Molecular Weight | 248.30 g/mol | Average mass |

| Monoisotopic Mass | 248.0619 Da | Critical for High-Res MS (HRMS) |

| CAS Registry | Not widely assigned | Treat as Novel Chemical Entity (NCE) or Library Compound |

Elemental Analysis (Theoretical)

-

Carbon (C): 58.05%

-

Hydrogen (H): 4.87%

-

Nitrogen (N): 11.28%

-

Oxygen (O): 12.89%

-

Sulfur (S): 12.91%

"Rule of 5" Compliance (Drug-Likeness)

This molecule passes all Lipinski filters, making it an ideal lead candidate for oral bioavailability:

-

H-Bond Donors: 1 (Amide NH) — Pass (<5)

-

H-Bond Acceptors: 4 (N, O, S interactions) — Pass (<10)

-

MW: 248.30 — Pass (<500)

-

cLogP (Est.): 2.2 – 2.8 — Pass (<5) (Moderate lipophilicity ensures membrane permeability).

Part 2: Synthetic Methodology (Field-Proven)

Expert Insight: The synthesis of this molecule presents a specific challenge: the 2-ethoxy group exerts steric hindrance and an electronic effect (electron-donating) on the carbonyl carbon. Standard EDC/HOBt couplings may be sluggish.

Reagents

-

Starting Material A: 2-Ethoxybenzoic acid

-

Starting Material B: 2-Aminothiazole

-

Activator: Thionyl Chloride (

) or Oxalyl Chloride -

Base: Pyridine (acts as both solvent and acid scavenger) or Triethylamine (

) -

Solvent: Dichloromethane (DCM) - Anhydrous

Step-by-Step Protocol

-

Activation (Acid Chloride Formation):

-

Dissolve 2-ethoxybenzoic acid (1.0 eq) in anhydrous DCM.

-

Add catalytic DMF (2-3 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.

-

Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution (

, -

Checkpoint: Evaporate solvent in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

-

-

Coupling (Nucleophilic Acyl Substitution):

-

In a separate vessel, dissolve 2-aminothiazole (1.1 eq) in DCM with Pyridine (2.0 eq).

-

Cool the amine solution to 0°C.[1]

-

Slowly cannulate the acid chloride solution into the amine solution. Note: The exotherm must be controlled to prevent bis-acylation.

-

-

Workup & Purification:

-

Stir at RT for 4–12 hours. Monitor via LC-MS (Target mass: 249 [M+H]+).

-

Quench with saturated

(aqueous). -

Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted thiazole/pyridine) and Brine.

-

Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Hexane:EtOAc gradient).

-

Synthesis Workflow Diagram

Figure 1: Optimized Acid Chloride synthesis route to overcome ortho-substitution steric hindrance.

Part 3: Structural Validation (Self-Validating System)

As a scientist, you cannot rely on yield alone. You must validate the structure using orthogonal analytical methods.

Mass Spectrometry (LC-MS)[2]

-

Ionization Mode: ESI Positive (+).

-

Diagnostic Peak: Look for the [M+H]⁺ peak at m/z 249.07 .

-

Adducts: Sodium adducts [M+Na]⁺ at m/z 271.06 are common in non-buffered mobile phases.

Proton NMR (¹H-NMR) - The "Fingerprint"

Solvent: DMSO-

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Causality/Logic |

| 11.5 - 12.5 ppm | Broad Singlet | 1H | Amide -NH- | Highly deshielded due to electron withdrawal by Carbonyl and Thiazole ring. |

| 7.8 - 8.0 ppm | Doublet | 1H | Aromatic (C6) | Ortho to Carbonyl; deshielded by anisotropy. |

| 7.4 - 7.5 ppm | Doublet | 1H | Thiazole (C4) | Characteristic heterocyclic aromatic signal. |

| 7.0 - 7.1 ppm | Doublet | 1H | Thiazole (C5) | Coupled to C4; usually more shielded than C4. |

| 6.9 - 7.6 ppm | Multiplets | 3H | Aromatic (C3,4,5) | Remaining phenyl protons. |

| 4.2 ppm | Quartet | 2H | Ethoxy -CH₂- | Deshielded by Oxygen (O-CH2). |

| 1.4 ppm | Triplet | 3H | Ethoxy -CH₃ | Classic triplet coupled to the methylene group. |

Analytical Logic Flow

Figure 2: Quality Control Decision Tree ensuring structural integrity before biological testing.

Part 4: Biological Context & Application[4][5]

The "Privileged Scaffold" Status

The N-(thiazol-2-yl)benzamide moiety is not merely a random chemical structure; it is a privileged scaffold in drug discovery. The thiazole nitrogen acts as a crucial hydrogen bond acceptor, often mimicking the adenine ring of ATP in kinase active sites.

Potential Therapeutic Areas

Based on structural homology to known active agents (e.g., Dasatinib intermediates, antifungal agents), this molecule is highly relevant for:

-

Kinase Inhibition: The amide-thiazole motif is a known "hinge binder" in Type I/II kinase inhibitors.

-

Ion Channel Modulation: Similar benzamides have been identified as antagonists for Zinc-Activated Channels (ZAC).

-

Antifungal Activity: The 2-ethoxy substitution specifically enhances lipophilicity, potentially aiding in fungal cell wall penetration.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for C12H12N2O2S. Retrieved from [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

-

NIST Chemistry WebBook. Dapsone and Related Sulfone/Amide Scaffolds (Structural Comparison). [Link]

Sources

Literature review on 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide synthesis

Technical Whitepaper: Advanced Synthesis Strategies for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Executive Summary

The synthesis of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide presents a classic yet deceptive challenge in medicinal chemistry: the acylation of a heteroaromatic amine with reduced nucleophilicity. While the target appears to be a simple amide, the electron-withdrawing nature of the thiazole ring, combined with the steric hindrance of the ortho-ethoxy group on the benzoyl moiety, renders standard coupling protocols (e.g., EDC/NHS) frequently inefficient.

This guide provides a definitive technical workflow for synthesizing this scaffold. We prioritize the Acid Chloride Method as the "Gold Standard" for yield and reproducibility, while offering a HATU-Mediated Route for high-throughput screening (HTS) applications.

Retrosynthetic Analysis & Strategic Considerations

To design a robust synthesis, we must first deconstruct the molecule to identify the most labile bond and the requisite building blocks.

Structural Challenges:

-

Thiazole Nucleophilicity: The amine at the C2 position of the thiazole ring is poorly nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic system.

-

Ambident Reactivity: 2-aminothiazole possesses two nucleophilic sites: the exocyclic amine (

) and the endocyclic ring nitrogen ( -

Steric Hindrance: The 2-ethoxy group on the benzene ring creates steric bulk near the carbonyl carbon, retarding the rate of nucleophilic attack.

Pathway Selection:

-

Route A (Recommended): Activation of 2-ethoxybenzoic acid to the acid chloride, followed by reaction with 2-aminothiazole in a basic medium (Pyridine).

-

Route B (Alternative): In situ activation using high-potency coupling reagents (HATU) in polar aprotic solvents (DMF).

Figure 1: Retrosynthetic breakdown and activation strategy.

Method A: The Acid Chloride Protocol (Gold Standard)

This method is preferred for scale-up (>1g) due to its high atom economy and the ability to drive the reaction to completion despite the poor nucleophilicity of the thiazole.

Mechanism & Causality

Direct reaction with carboxylic acid is thermodynamically unfavorable. Converting the acid to an acid chloride creates a highly electrophilic carbonyl center. We utilize pyridine as both the solvent and the base. Pyridine acts as a nucleophilic catalyst, forming an intermediate N-acylpyridinium salt, which is more reactive toward the thiazole amine than the acid chloride itself.

Step-by-Step Protocol

Reagents:

-

2-ethoxybenzoic acid (1.0 equiv)

-

Thionyl chloride (

) (1.5 equiv) -

2-aminothiazole (1.1 equiv)

-

Pyridine (Anhydrous)

-

Dichloromethane (DCM) (Optional co-solvent)

Workflow:

-

Activation (Acid Chloride Formation):

-

Dissolve 2-ethoxybenzoic acid in dry DCM (or neat if scale allows).

-

Add

dropwise at 0°C under -

Add a catalytic drop of DMF to initiate the Vilsmeier-Haack-like catalytic cycle.

-

Reflux for 2 hours until gas evolution (

, -

Critical Step: Evaporate excess

under reduced pressure. Re-dissolve the residue in dry DCM to remove traces of thionyl chloride (azeotropic removal).

-

-

Coupling (Acylation):

-

Dissolve 2-aminothiazole in anhydrous Pyridine at 0°C.

-

Add the prepared 2-ethoxybenzoyl chloride (dissolved in minimal DCM) dropwise to the pyridine solution. Reasoning: Slow addition prevents exotherms that could lead to bis-acylation.

-

Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

-

Workup & Purification:

-

Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

-

If solid forms: Filter and wash with 5%

(to remove residual pyridine/thiazole) and then saturated -

If oil forms: Extract with EtOAc, wash with 5%

, Brine, dry over -

Recrystallization: Ethanol or EtOH/Water mixtures are ideal for benzamides.

-

Validation Criteria:

-

TLC: Mobile phase Hexane:EtOAc (1:1). Product should be less polar than the amine but distinct from the acid.

-

1H NMR: Look for the disappearance of the broad

signal (approx. 7.0 ppm) and the appearance of a downfield Amide

Method B: HATU-Mediated Synthesis (Mild/HTS)

For small-scale synthesis (<100mg) or when avoiding noxious reagents like thionyl chloride is necessary, HATU is the coupling reagent of choice. Standard EDC/HOBt is often insufficient for 2-aminothiazoles.

Protocol

-

Dissolution: Dissolve 2-ethoxybenzoic acid (1.0 equiv) in dry DMF.

-

Activation: Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes. Observation: Solution may turn slightly yellow.

-

Addition: Add 2-aminothiazole (1.2 equiv).

-

Reaction: Stir at 50–60°C for 12 hours. Note: Heating is often required because the thiazole amine is a poor nucleophile.

-

Workup: Dilute with EtOAc, wash extensively with water and

solution (to remove DMF).

Comparative Data & Troubleshooting

| Parameter | Acid Chloride Method (Route A) | HATU Coupling (Route B) |

| Yield | High (80–95%) | Moderate (50–75%) |

| Scalability | Excellent (>10g) | Poor (Cost prohibitive) |

| Reaction Time | Fast (Activation + 2h coupling) | Slow (12–24h) |

| Purification | Precipitation/Recrystallization | Column Chromatography usually required |

| Key Risk | Hydrolysis of acid chloride if wet | Low conversion due to steric hindrance |

Troubleshooting Table:

| Problem | Root Cause | Solution |

| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is oven-dried; use fresh |

| Bis-acylation | Excess Acid Chloride | Strictly control stoichiometry (1:1); add acid chloride to the amine. |

| No Reaction | Thiazole Nucleophilicity | Switch from DCM/TEA to Pyridine (solvent) or heat to reflux. |

Mechanistic Visualization

The following diagram illustrates the critical "Pyridine-Catalyzed" pathway which prevents the formation of the kinetic byproduct (acylation at the ring nitrogen) and favors the thermodynamic amide product.

Figure 2: Mechanism of Pyridine-catalyzed N-acylation.

References

-

General Reactivity of 2-Aminothiazoles

-

Amide Coupling Strategies (BenchChem Guide)

- Title: A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides.

-

Source: BenchChem.[4]

-

Acylation Mechanisms (MDPI)

- Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds.

- Source: Molecules (MDPI).

-

URL:[Link]

-

Synthesis of Thiazole Amides (NIH/PubMed)

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of some new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives as possible antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential protein targets for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

This is an in-depth technical guide on the potential protein targets for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide .

Executive Summary

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic small molecule belonging to the class of N-(thiazol-2-yl)benzamides . While specific clinical data for this exact analog may be limited compared to its derivatives, structural analysis and Structure-Activity Relationship (SAR) profiling identify it as a high-probability ligand for two primary biological targets: Glucokinase (GCK) and the Zinc-Activated Channel (ZAC) .

This guide dissects the molecular pharmacology of this scaffold, positioning it as a dual-potential chemical probe:

-

Metabolic Regulation: As a potential Glucokinase Activator (GKA) , targeting the allosteric site of GCK to enhance glucose metabolism.

-

Neurotransmission: As a Negative Allosteric Modulator (NAM) of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The molecule features a benzamide core substituted at the ortho-position with an ethoxy group and N-linked to a thiazole ring. This specific "ortho-alkoxy" configuration is a critical pharmacophore in medicinal chemistry, often dictating the conformational lock required for receptor binding.

| Property | Value (Predicted) | Relevance |

| IUPAC Name | 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide | Official Designation |

| Molecular Formula | C₁₂H₁₂N₂O₂S | Core Composition |

| Molecular Weight | ~248.30 g/mol | Fragment-like / Lead-like |

| LogP | ~2.5 - 3.0 | Good membrane permeability (Lipinski compliant) |

| H-Bond Donors | 1 (Amide NH) | Critical for active site interaction |

| H-Bond Acceptors | 3 (Amide O, Ethoxy O, Thiazole N) | Receptor specificity |

| Rotatable Bonds | 3 | Conformational flexibility |

Primary Target: Glucokinase (GCK)

Mechanism of Action: Allosteric Activation

The N-(thiazol-2-yl)benzamide scaffold is a well-established template for Glucokinase Activators (GKAs) . Glucokinase (Hexokinase IV) acts as the body's "glucose sensor," primarily in the liver and pancreatic

-

Binding Site: Unlike ATP-competitive inhibitors, this molecule is predicted to bind to the allosteric activator site located in a hydrophobic pocket between the large and small domains of GCK.

-

Role of the 2-Ethoxy Group: In GKA SAR studies, the ortho-substituent on the benzamide ring is crucial. It typically occupies a specific hydrophobic sub-pocket. The ethoxy group provides steric bulk and lipophilicity, stabilizing the enzyme in its super-open or active conformation, thereby increasing its affinity for glucose (

reduction) and maximal velocity (

Signaling Pathway (Glucose Homeostasis)

Activation of GCK by 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide would trigger a cascade leading to increased insulin secretion in

Figure 1: Predicted mechanism of Glucokinase activation by the benzamide ligand.

Primary Target: Zinc-Activated Channel (ZAC)[1]

Mechanism of Action: Negative Allosteric Modulation

Recent pharmacological screens have identified N-(thiazol-2-yl)benzamide analogs as the first class of selective antagonists for the Zinc-Activated Channel (ZAC/ZACN).[1] ZAC is a cation-selective ion channel belonging to the Cys-loop receptor superfamily, predominantly expressed in the prostate, thyroid, and trachea.

-

Mode of Inhibition: The molecule likely acts as a Negative Allosteric Modulator (NAM) . It does not compete directly with Zinc (

) but binds to a transmembrane or intracellular domain, stabilizing the closed state of the channel. -

SAR Insight: The thiazole ring is essential for this activity. Substitutions on the benzamide ring (like the 2-ethoxy group) modulate potency. While specific data for the 2-ethoxy analog is inferred, structurally similar 2-substituted benzamides have shown micromolar potency (

) in electrophysiological assays.

Biological Relevance

ZAC is implicated in sperm function (acrosome reaction) and potentially in prostate cancer cell proliferation. Antagonism of this channel could offer a novel therapeutic avenue for male fertility control or prostate cancer.

Figure 2: Negative allosteric modulation of the Zinc-Activated Channel (ZAC).

Secondary & Off-Target Potential

Quorum Sensing Inhibition (Bacteria)

Benzamide-thiazole derivatives have demonstrated activity as Quorum Sensing (QS) Inhibitors in Pseudomonas aeruginosa.[2]

-

Target: LasR and RhlR receptors.

-

Mechanism: Competitive antagonism preventing the binding of autoinducers (AHLs).

-

Relevance: The 2-ethoxy substitution may enhance lipophilicity, aiding penetration of the bacterial biofilm, a key requirement for anti-virulence drugs.

Topoisomerase II (Oncology)

Some N-(thiazol-2-yl)benzamides have been reported to inhibit DNA Topoisomerase II , leading to cell cycle arrest in cancer cell lines (MCF-7, HeLa). The planar nature of the benzamide-thiazole system allows for DNA intercalation or binding to the ATPase domain of Topo II.

Experimental Validation Protocols

To confirm the target profile of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, the following experimental workflows are recommended:

Glucokinase Enzymatic Assay (Coupled)

-

Objective: Determine

for GCK activation. -

System: Recombinant human GCK.

-

Method: Spectrophotometric coupled assay using Glucose-6-Phosphate Dehydrogenase (G6PDH).

-

Readout: Measure the increase in NADH absorbance at 340 nm.

-

Reaction: Glucose + ATP

G6P + ADP

-

-

Expectation: A dose-dependent increase in the rate of NADH production compared to DMSO control.

Two-Electrode Voltage Clamp (TEVC) for ZAC

-

Objective: Determine

for ZAC antagonism. -

System: Xenopus laevis oocytes expressing human ZAC (ZACN gene).

-

Method:

-

Perfuse oocytes with

(1 mM) to establish baseline current. -

Co-apply

+ Test Compound (1-100

-

-

Readout: Reduction in macroscopic current amplitude.

-

Control: Ensure no effect on GABA or 5-HT3 receptors to verify selectivity.[1]

References

-

Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology.

-

Identification of novel and potent 2-amino benzamide derivatives as allosteric glucokinase activators. Bioorganic & Medicinal Chemistry Letters.

-

Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. Chemistry & Biodiversity.

-

Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents. Polycyclic Aromatic Compounds.

Sources

- 1. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Safety and Handling Guide for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound belonging to the benzamide class of chemicals. While specific research applications for this exact molecule are not widely documented, its structural motifs are of significant interest in medicinal chemistry. The N-(thiazol-2-yl)benzamide scaffold, for instance, has been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, suggesting potential applications in exploring physiological functions governed by this ion channel.[1][2] Furthermore, N-(Benzo[d]thiazol-2-yl)benzamide derivatives are recognized for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Given the compound's potential for biological activity and the frequent handling of such novel molecules in research settings, a thorough understanding of its safety profile is paramount. In the absence of a specific, publicly available Safety Data Sheet (SDS) for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, this guide has been developed to construct a robust, inferred safety profile. By systematically analyzing the known hazards of its core structural components—2-ethoxybenzamide, the parent benzamide molecule, and related thiazole derivatives—this document provides researchers with the necessary data and protocols to handle this compound with a high degree of safety and scientific integrity.

The primary objective of this whitepaper is to synthesize available data to establish best practices for laboratory handling, exposure control, emergency procedures, and disposal. This approach serves not only as a specific guide for this compound but also as a methodological template for assessing the safety of other novel chemical entities.

Physicochemical Profile and Structural Analysis

To predict the behavior and potential reactivity of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide, we first deconstruct it into its primary functional components: the 2-ethoxybenzamide moiety and the N-linked thiazole ring. The properties of these surrogates provide a reliable foundation for estimating the characteristics of the target molecule.

The parent compound, 2-ethoxybenzamide (also known as Ethenzamide), is a white, solid powder.[3] It is described as being slightly soluble in water.[3] Benzamide, the core structure, is also an off-white solid with slight water solubility but is soluble in many organic solvents.[4] The stability of these compounds is generally high under normal laboratory conditions.[3]

Based on these analogs, a summary of predicted physicochemical properties for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is presented below.

| Property | Predicted Value/Characteristic | Rationale & Remarks |

| Physical State | Solid, likely crystalline powder | Based on 2-ethoxybenzamide and other benzamide derivatives.[3] |

| Color | White to off-white | Common appearance for this class of organic compounds.[3][4] |

| Molecular Formula | C₁₂H₁₃N₃O₂S | Derived from chemical structure. |

| Molecular Weight | 263.32 g/mol | Calculated from the molecular formula. |

| Melting Point | Likely >130 °C | The melting point of 2-ethoxybenzamide is 132-134 °C.[5] The addition of the thiazole ring may alter this. |

| Water Solubility | Slightly soluble to insoluble | 2-ethoxybenzamide is slightly soluble in water.[3] Increased molecular complexity often decreases water solubility. |

| Stability | Stable under normal conditions | Benzamide derivatives are generally stable under recommended storage conditions.[3] |

| Incompatible Materials | Strong oxidizing agents | A common incompatibility for amides and organic compounds in general.[3][6] |

| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) | Expected products of combustion for nitrogen-containing organic molecules.[3][5] |

Hazard Identification via Structural Analogy

A definitive hazard classification for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide requires synthesizing data from its structural precursors. While some components suggest a low hazard profile, others introduce significant points of caution that must be integrated into a comprehensive risk assessment.

-

Analysis of the 2-Ethoxybenzamide Moiety: The most direct structural analog, 2-ethoxybenzamide, is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[5] This suggests that this portion of the molecule carries a relatively low intrinsic toxicity.

-

Analysis of the Parent Benzamide Core: In contrast, the parent compound, Benzamide (CAS 55-21-0), presents a more significant hazard profile. It is classified under the Globally Harmonized System (GHS) as Acute toxicity, Oral (Category 4) and Germ cell mutagenicity (Category 2) .[6][7] The H302 "Harmful if swallowed" and H341 "Suspected of causing genetic defects" classifications are critical.[7] This indicates a potential for systemic toxicity upon ingestion and a non-negligible risk of heritable genetic damage.

-

Analysis of the Thiazole Moiety: Data from other thiazole-containing benzamides reveal additional hazards. For example, 4-(1,3-Thiazol-2-yl)benzoic acid is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[8] This strongly suggests that the thiazole portion of the target molecule could be a source of irritant properties.

Synthesizing these data points, we can construct a predicted GHS classification for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide. The principle of prudent caution dictates that the highest level of hazard suggested by any of the structural components should be adopted.

| Hazard Class | GHS Category | Predicted Hazard Statement | Justification |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on the classification of the parent Benzamide core.[6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on hazards identified for analogous thiazole-containing compounds.[8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Based on hazards identified for analogous thiazole-containing compounds.[8] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | Based on the classification of the parent Benzamide core.[7] This is a significant long-term health hazard. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on hazards identified for analogous thiazole-containing compounds.[8] Primarily a risk when handling the compound as a powder. |

Exposure Control and Personal Protective Equipment (PPE)

Effective management of the risks identified above requires a multi-layered approach to exposure control. The "Hierarchy of Controls" is a fundamental principle in laboratory safety, prioritizing the most effective measures first.

Caption: Hierarchy of controls applied to handling the target compound.

Recommended Personal Protective Equipment (PPE)

Based on the predicted hazards of irritation and potential systemic toxicity, the following PPE is mandatory when handling 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide:

-

Eye/Face Protection: Use chemical safety goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5]

-

Skin Protection:

-

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5][9] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]

-

Body Protection: Wear a professional laboratory coat. The type of body protection should be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]

-

-

Respiratory Protection: When handling the solid compound outside of a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[6] For routine handling of small quantities, engineering controls (i.e., a fume hood) are the preferred method of respiratory protection.

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols is essential for mitigating exposure and ensuring laboratory safety.

Detailed Protocol for Weighing and Handling

-

Preparation: Before handling, ensure the work area, specifically within a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[6][8]

-

PPE: Don all required PPE as specified in Section 3.

-

Weighing: Conduct all weighing operations of the solid powder within the fume hood or a ventilated balance enclosure to prevent inhalation of dust.[10] Use anti-static weigh paper or boats.

-

Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust.[5] If transferring to a solution, add the solid slowly to the solvent to prevent splashing.

-

Post-Handling: After handling, wipe down the spatula and the balance with a damp cloth. Tightly close the container of the compound.[10]

-

Decontamination: Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[5][9]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep the container tightly closed to prevent moisture ingress and contamination.[10]

-

Store locked up, away from incompatible materials such as strong oxidizing agents.[6][7]

Disposal Protocol

-

Do not allow the product to enter drains.[5]

-

Surplus and non-recyclable solutions should be offered to a licensed disposal company.[5]

-

The recommended method is to contact a licensed professional waste disposal service to dispose of this material.[5] One approved method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Emergency Procedures: A First Responder's Guide

In the event of accidental exposure or a spill, a rapid and informed response is critical.

First-Aid Measures

-

General Advice: Consult a physician. Show this safety guide to the doctor in attendance.[5]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][8]

-

In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[5][8] Take off contaminated clothing and wash it before reuse.[11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[8]

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[8][11] Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]

Accidental Release Measures (Spill Response)

The following workflow should be initiated in response to a spill.

Caption: Decision workflow for responding to a chemical spill.

For small spills, use personal protective equipment and avoid dust formation.[5] Sweep up the material and shovel it into a suitable, closed container for disposal.[3][5]

Toxicological and Mechanistic Insights

While a complete toxicological profile for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is unavailable, the data for its parent compound, Benzamide, provides crucial context. The oral LD50 in mice is reported as 1160 mg/kg, and in vitro tests have shown mutagenic effects.[12][13] The GHS classification of "Suspected of causing genetic defects" is derived from this data and is the most significant long-term health risk to consider. No component of the related 2-ethoxybenzamide is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[5]

From a mechanistic standpoint, the discovery that N-(thiazol-2-yl)-benzamide analogs can act as selective negative allosteric modulators of the Zinc-Activated Channel (ZAC) is highly relevant.[1][2] This indicates that this class of molecules is biologically active and designed to interact with specific protein targets within the body. While this is a pharmacological property, it reinforces the rationale for stringent safety protocols. Any compound capable of specific biological interaction should be handled with care to prevent unintended exposure and potential physiological effects in researchers.

Conclusion

The safety assessment of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide exemplifies a necessary scientific process for novel compounds lacking dedicated safety documentation. Through a systematic analysis of its structural analogs—2-ethoxybenzamide, Benzamide, and related thiazole derivatives—a comprehensive safety profile has been constructed.

The key takeaways are:

-

The compound should be handled as harmful if swallowed and as a suspected mutagen .

-

It poses a risk of skin, eye, and respiratory irritation , primarily when handled as a solid powder.

-

Strict adherence to engineering controls (chemical fume hood) and the use of appropriate PPE are mandatory to minimize exposure.

By integrating the principles of hazard identification, exposure control, and emergency preparedness, researchers can confidently and safely handle 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide. This proactive, evidence-based approach to laboratory safety is fundamental to the integrity and success of scientific research and drug development.

References

-

benzamide, 55-21-0. (n.d.). The Good Scents Company. [Link]

-

SAFETY DATA SHEET. (2017, November 23). [Link]

-

Benzamide. (n.d.). Wikipedia. [Link]

-

Safety Data Sheet: Benzamidine hydrochloride. (2025, April 7). Carl ROTH. [Link]

-

Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (2023). PMC. [Link]

-

N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide. (n.d.). PMC. [Link]

-

N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

- 5-(5-FLUOROPYRIMIDIN-2-YL)-BENZAMIDES AND THEIR USE AS P2X7 RECEPTOR ANTAGONISTS. (2016, August 31).

-

Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (2023, March 2). Semantic Scholar. [Link]

-

Benzamide, 2-(2-(diethylamino)ethoxy)-n-(2-phenoxyphenyl)-, monohydrochloride. (n.d.). PubChemLite. [Link]

Sources

- 1. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. fishersci.com [fishersci.com]

- 4. Benzamide - Wikipedia [en.wikipedia.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. fishersci.com [fishersci.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. keyorganics.net [keyorganics.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. benzamide, 55-21-0 [thegoodscentscompany.com]

- 13. Benzamide - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Synthesis protocol for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Application Note: Optimized Synthesis of 2-Ethoxy-N-(1,3-thiazol-2-yl)benzamide

Executive Summary

This guide details the synthesis of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide , a privileged scaffold in medicinal chemistry often associated with glucokinase activation, antifungal activity, and Zinc-Activated Channel (ZAC) antagonism.

While amide coupling is a standard transformation, the reaction between 2-aminothiazole and benzoic acid derivatives presents specific challenges:

-

Ambident Nucleophilicity: 2-Aminothiazole possesses two nucleophilic sites—the exocyclic amine (

) and the endocyclic ring nitrogen ( -

Steric Hindrance: The ortho-ethoxy group on the benzoyl ring introduces steric bulk that can retard reaction rates compared to unsubstituted analogs.

This protocol provides two validated pathways: a Method A (Acid Chloride) for scalable, robust synthesis, and Method B (HATU Coupling) for high-throughput discovery applications.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the C(carbonyl)-N(exocyclic) bond. To ensure regioselectivity for the exocyclic amide over the ring nitrogen imine, we utilize activated acylating agents which, under thermodynamic control or specific base catalysis, favor the stable amide product.

Figure 1: Retrosynthetic logic separating the target into the activated benzoyl component and the heterocyclic amine.

Experimental Protocols

Method A: Acid Chloride Activation (Gold Standard)

Recommended for gram-scale synthesis and high yields.

Mechanism: Conversion of the acid to the acid chloride creates a highly electrophilic species that overcomes the lower nucleophilicity of the heteroaryl amine.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Ethoxybenzoic acid | 1.0 | Substrate |

| Thionyl Chloride (

Step-by-Step Procedure:

-

Activation (Acid Chloride Formation):

-

In a dry round-bottom flask equipped with a reflux condenser and drying tube (

), dissolve 2-ethoxybenzoic acid (1.0 equiv) in anhydrous DCM ( -

Add catalytic DMF (1-2 drops).

-

Add Thionyl Chloride (3.0 equiv) dropwise at

. -

Critical Step: Heat to reflux for 2–3 hours. Monitor by TLC (conversion of acid to non-polar spot) or observe cessation of gas evolution (

). -

Evaporate solvent and excess

under reduced pressure. Co-evaporate with toluene (

-

-

Coupling:

-

Dissolve 2-aminothiazole (1.1 equiv) and

(2.5 equiv) in anhydrous DCM ( -

Cool the amine solution to

.[1] -

Dissolve the crude acid chloride from Step 1 in a minimal amount of DCM and add it dropwise to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Workup & Purification:

-

Quench with saturated

solution. -

Extract with DCM (

). Wash combined organics with -

Dry over

, filter, and concentrate.[2] -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

-

Method B: HATU Coupling (Discovery Scale)

Recommended for parallel synthesis or if acid-sensitive groups are present.

Reagents:

-

2-Ethoxybenzoic acid (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

2-Aminothiazole (1.2 equiv)

-

Solvent: DMF (anhydrous)

Procedure:

-

Dissolve the acid and DIPEA in DMF. Stir for 5 minutes.

-

Add HATU. Stir for 15 minutes to form the activated ester (O-At ester).

-

Stir at

for 16 hours. (Heating is often required due to the poor nucleophilicity of the thiazole amine). -

Dilute with ethyl acetate, wash with

solution (5%) to remove DMF, followed by standard aqueous workup.

Mechanistic Insight & Troubleshooting

The Regioselectivity Challenge: 2-Aminothiazole can react at the ring nitrogen to form an imino product. However, under the conditions described above (Method A), the amido product is thermodynamically favored.

-

Observation: If proton NMR shows a lack of an amide proton (

) and unexpected upfield shifts, you may have formed the imine or a bis-acylated species. -

Correction: Ensure the base (

) is present in excess to neutralize

Figure 2: Reaction pathway showing the competition between exocyclic and endocyclic attack. The exocyclic amide is the stable product.

Quality Control & Validation

Expected Analytical Data:

-

Physical State: White to off-white solid.

-

Melting Point: Typically

(dependent on purity/polymorph). -

Mass Spectrometry (ESI):

. -

1H NMR (DMSO-

, 400 MHz):

Troubleshooting Table:

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous; check |

| Starting Material Remains | Low Nucleophilicity | Heat the coupling step to |

| Product is Oil/Sticky | DMF contamination | Wash organic layer with |

References

-

Regioselectivity of 2-Aminothiazoles: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Link

-

General Amide Coupling Protocols: Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Brieflands. Link

-

Thiazole Benzamide Biological Activity (ZAC Antagonists): Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs.[7] PubMed Central. Link

-

Glucokinase Activator Synthesis: Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives. ResearchGate. Link

Sources

- 1. ijcmas.com [ijcmas.com]

- 2. brieflands.com [brieflands.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Assessment & Protocol: Solubility of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Executive Summary & Physicochemical Profile[1]

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic small molecule belonging to the N-heteroaryl-benzamide class. Structurally, it consists of an ortho-ethoxy substituted benzene ring linked via an amide bond to a 2-aminothiazole moiety.

This specific scaffold exhibits a solubility profile characteristic of lipophilic "Brick Dust" molecules—compounds with flat aromatic rings and hydrogen bond donors/acceptors that stack efficiently in the solid state, leading to high crystal lattice energy and poor water solubility.

Physicochemical Data Table

| Property | Value (Estimated/Calculated) | Implication for Handling |

| Molecular Weight | 248.30 g/mol | Use this for Molarity (M) calculations. |

| LogP (Octanol/Water) | ~2.5 – 3.2 | Moderate lipophilicity; readily crosses membranes but resists aqueous solvation. |

| Solubility (Water) | < 100 µM (< 25 µg/mL) | Insoluble for stock preparation. Do not attempt to dissolve directly in media. |

| Solubility (DMSO) | > 50 mM (> 12 mg/mL) | Excellent. Preferred solvent for stock solutions. |

| Solubility (Ethanol) | Moderate (~10-20 mM) | Variable. Less reliable than DMSO for long-term cold storage. |

Critical Solubility Guidelines

The "Golden Rule" of Benzamides

Researchers often attempt to dissolve benzamide derivatives directly in aqueous buffers (PBS) or cell culture media, leading to immediate microscopic precipitation. This results in false negatives in biological assays because the effective concentration is a fraction of the calculated dose.

Correct Workflow:

-

Primary Solubilization: Dissolve pure powder in 100% anhydrous DMSO to create a high-concentration Master Stock (typically 10 mM or 50 mM).

-

Intermediate Dilution: Perform serial dilutions in 100% DMSO.

-

Final Transition: Spike the DMSO solution into the aqueous assay medium only at the final step, ensuring the final DMSO concentration is < 1% (v/v) (or as tolerated by your specific assay).

Protocol A: Preparation of Master Stock (DMSO)

Objective: Create a stable, verified 50 mM stock solution. Reagents:

-

Compound: 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide (Solid)

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

Step-by-Step Procedure:

-

Weighing: Accurately weigh roughly 5–10 mg of the compound into a sterile, amber glass vial or a polypropylene microcentrifuge tube. Record the exact mass (e.g., 6.4 mg).

-

Note: Avoid polystyrene tubes as DMSO can leach plasticizers.

-

-

Calculation: Calculate the required volume of DMSO to achieve 50 mM.

-

Example: For 6.4 mg:

-

-

Solubilization: Add the calculated volume of anhydrous DMSO.

-

Agitation: Vortex vigorously for 30–60 seconds.

-

Observation: The solution should become clear and colorless to pale yellow. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

-

-

Inspection: Invert the tube and check against a light source. The liquid must be free of any turbidity or crystal suspension.

Visualization: Stock Preparation Workflow

Caption: Logical flow for preparing a high-integrity DMSO Master Stock solution.

Protocol B: Aqueous Transition (Assay Preparation)

Objective: Dilute the stock into aqueous media without precipitation ("crashing out"). Challenge: The "2-ethoxy" and "thiazole" groups increase lipophilicity. Rapid addition to water can cause local high concentrations that exceed the solubility limit, triggering nucleation.

The "Sandwich" Dilution Method: Do not add 1 µL of 50 mM stock directly to 10 mL of water (1:10,000 dilution) in one step if avoiding precipitation is critical. Instead, use an intermediate step.

Step-by-Step Procedure:

-

Prepare Intermediate Stock (100x):

-

Dilute the 50 mM Master Stock down to 100x the final assay concentration using DMSO .

-

Example: For a final assay concentration of 10 µM, prepare a 1 mM solution in DMSO (Dilute 50 mM stock 1:50 with DMSO).

-

-

Final Spike:

-

Pipette the aqueous buffer/media into the assay well or tube first.

-

While vortexing gently (or mixing), add the 100x DMSO intermediate solution (1:100 dilution).

-

This ensures the final DMSO concentration is exactly 1% and the compound is rapidly dispersed before it can aggregate.

-

Troubleshooting Precipitation: If the solution turns cloudy upon addition to water:

-

Reduce Concentration: The compound's aqueous solubility limit may be lower than 10 µM.[1] Try 1 µM.

-

Warm the Media: Pre-warm the aqueous buffer to 37°C before adding the compound.

-

Add Serum: If using cell media, ensure Fetal Bovine Serum (FBS) is present. Albumin in serum acts as a carrier protein, sequestering lipophilic molecules and preventing precipitation.

Visualization: Serial Dilution Strategy

Caption: Two-step dilution scheme to prevent compound precipitation during aqueous transition.

Storage & Stability

-

Temperature: Store DMSO stocks at -20°C or -80°C .

-

Hygroscopicity: DMSO is hygroscopic (absorbs water from air). Water uptake can cause the compound to precipitate inside the frozen stock tube over time.

-

Best Practice: Use single-use aliquots (e.g., 20 µL per tube) to avoid repeated freeze-thaw cycles and atmospheric exposure.

-

-

Light: The thiazole ring can be photosensitive. Store in amber vials or wrap tubes in foil.

References

-

BenchChem. (2025).[2][3] Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO. Retrieved from (Generalized protocol adapted for benzamide class).

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 847246: 2-amino-N-(1,3-thiazol-2-yl)benzamide.[4] Retrieved from (Structural analog data used for physicochemical estimation).[5]

- Li, Di, et al. (2015). Equilibrium solubility, thermodynamic modeling and solvent effect of N-(benzo[d]thiazol-2-yl)benzamide in various solvents. Journal of Molecular Liquids. (Reference for solubility behavior of benzamide-thiazole scaffolds).

-

Sigma-Aldrich. (2025). Product Specification: 2-Methoxy-N-(1,3-thiazol-2-yl)benzamide. Retrieved from (Analogous compound properties).

Sources

- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-amino-N-(1,3-thiazol-2-yl)benzamide | C10H9N3OS | CID 847246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

Application Note: HPLC Method Development for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Executive Summary

This application note details a systematic approach to developing a High-Performance Liquid Chromatography (HPLC) method for 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide . This compound, structurally related to the analgesic Ethenzamide but functionalized with a thiazole heterocycle, presents specific chromatographic challenges including potential silanol interactions and moderate lipophilicity.

The protocol below moves beyond a static "recipe" to provide a Quality by Design (QbD) framework. It guides the analyst through physicochemical profiling, column screening, and gradient optimization to ensure a robust, transferable method suitable for regulatory validation (ICH Q2).

Physicochemical Profiling & Strategy

Before method development, we must understand the molecule to predict its behavior.

Structural Analysis

-

Core Scaffold: Benzamide (UV active, neutral stability).

-

Lipophilic Moiety: 2-Ethoxy group (Increases retention, electron-donating).

-

Polar/Basic Moiety: 1,3-Thiazol-2-yl group. The nitrogen at position 3 of the thiazole ring is weakly basic (Estimated pKa

2.5).

Method Design Implications

| Feature | Chromatographic Risk | Mitigation Strategy |

| Thiazole Nitrogen | Peak tailing due to interaction with residual silanols on silica columns. | Low pH Mobile Phase: Use 0.1% Formic Acid or Phosphate Buffer (pH 2.5–3.0) to protonate the nitrogen and suppress silanol activity. |

| Ethoxy Group | Moderate hydrophobicity (LogP | C18 Column: Sufficient retentive power. High organic content likely required for elution. |

| Conjugation | Strong UV absorption. | UV/DAD Detection: Monitor at 254 nm (Benzamide |

Method Development Workflow

The following diagram illustrates the logical flow of the development process, ensuring no critical parameter is overlooked.

Figure 1: Systematic workflow for HPLC method development ensuring robust parameter selection.

Experimental Protocol

Step 1: Standard Preparation

Objective: Create a stable stock solution free of precipitation.

-

Weighing: Accurately weigh 10.0 mg of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide reference standard.

-

Dissolution: Transfer to a 10 mL volumetric flask. Add 7 mL of HPLC-grade Acetonitrile (AcN) . Sonicate for 5 minutes until fully dissolved.

-

Dilution: Make up to volume with AcN to obtain a 1000 µg/mL Stock Solution .

-

Working Standard: Dilute the stock 1:10 with Water/AcN (50:50) to create a 100 µg/mL test solution. Filter through a 0.22 µm PTFE syringe filter.

Step 2: UV-Vis Spectral Scan

Objective: Identify the optimal detection wavelength (

-

Instrument: HPLC with Diode Array Detector (DAD) or standalone UV-Vis Spectrophotometer.

-

Procedure: Inject the Working Standard (100 µg/mL) in flow mode (no column) or scan in a cuvette.

-

Expected Result:

-

Primary Max: 254 nm (Benzamide core).

-

Secondary Max: ~280–290 nm (Thiazole conjugation).

-

-

Decision: Set detection channel to 254 nm for maximum sensitivity and 280 nm for selectivity against non-conjugated impurities.

Step 3: Column & Mobile Phase Screening

Objective: Select the stationary phase and pH that yields a Symmetry Factor (

Recommended Starting Conditions:

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 30°C.

Screening Matrix:

| Trial ID | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Rationale |

| Screen A | 0.1% Formic Acid in Water (pH ~2.7) | Acetonitrile | Preferred. Low pH suppresses thiazole ionization/silanol interaction. AcN provides low backpressure. |

| Screen B | 10 mM Ammonium Acetate (pH ~6.8) | Methanol | Alternative if compound is acid-labile (unlikely for benzamides). |

Gradient Profile (Scouting):

-

0 min: 5% B

-

20 min: 95% B

-

25 min: 95% B

-

25.1 min: 5% B (Re-equilibration)

Decision Logic:

-

If Screen A gives sharp peaks (

), proceed to optimization. -

If tailing occurs, switch to a column with better base deactivation (e.g., C18 with embedded polar group) or increase buffer strength (e.g., 20 mM Phosphate pH 2.5).

Step 4: Final Optimized Method (Reference Protocol)

Based on the structural properties, the following method is the high-probability starting point for validation.

| Parameter | Setting |

| Column | C18 (150 mm x 4.6 mm, 5 µm) - High Carbon Load recommended |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C (Improves mass transfer and peak shape) |

| Injection Vol | 10 µL |

| Detection | UV at 254 nm (Reference: 360 nm) |

| Gradient | Time (min) | %B 0.0 | 20 10.0 | 80 12.0 | 80 12.1 | 20 17.0 | 20 |

Validation Parameters (ICH Q2)

To ensure the method is "Trustworthy" and self-validating, perform the following:

System Suitability Test (SST)

Inject the Working Standard (100 µg/mL) 5 times before every run.

-

RSD of Area:

2.0% -

Tailing Factor (

): -

Theoretical Plates (

):

Linearity

Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL).

-

Acceptance: Correlation coefficient (

)

Accuracy (Recovery)

Spike the compound into the sample matrix (if applicable) or solvent at 80%, 100%, and 120% of the target concentration.

-

Acceptance: Mean recovery 98.0% – 102.0%.

Limit of Detection (LOD) / Quantification (LOQ)

Calculate based on the standard deviation of the response (

-

LOD:

-

LOQ:

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interaction with Thiazole nitrogen. | 1. Lower pH of MP A (use Phosphate instead of Formic).2. Add "sacrificial base" like Triethylamine (TEA) if using neutral pH.3. Switch to a "Base-Deactivated" column. |

| Retention Time Drift | Temperature fluctuation or insufficient equilibration. | 1. Use a column oven at 35°C.2. Ensure at least 5 column volumes of equilibration time between gradient runs. |

| Split Peaks | Solvent mismatch. | Ensure sample diluent matches the initial mobile phase (e.g., 20% AcN). Avoid dissolving pure sample in 100% AcN if injecting large volumes. |

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

-

PubChem. (2023). Compound Summary for 2-ethoxybenzamide (Ethenzamide). National Library of Medicine. Link (Used for core benzamide spectral properties).

- Moseley, J. D., & Linder, S. (2021). N-(Benzo[d]thiazol-2-yl)benzamide derivatives: Synthesis and Pharmacological Profiling. (Provides grounding for thiazole-amide solubility and stability profiles).

Sources

Application Note: Preparation of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide Stock Solutions

[1]

Abstract & Compound Profile

Accurate preparation of stock solutions is the foundational step in ensuring reproducibility in cell-based assays and biochemical screens.[1][2] 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic small molecule likely utilized for its potential activity in epigenetic modulation or kinase inhibition.[1] Due to the presence of the lipophilic benzamide core and the heterocyclic thiazole ring, this compound requires specific solvation strategies to prevent micro-precipitation in aqueous buffers.

Physicochemical Properties (Calculated)

| Property | Value | Notes |

| Chemical Name | 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide | Verify identity via CAS/NMR if synthesized in-house.[1] |

| Formula | C₁₂H₁₂N₂O₂S | |

| Molecular Weight | ~248.30 g/mol | Use exact batch MW from CoA for calculations.[1] |

| Predicted LogP | ~2.5 - 3.0 | Moderately lipophilic; poor water solubility.[1] |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended concentration: 10–50 mM.[1] |

| Secondary Solvent | Ethanol (Absolute) | Suitable for specific applications; lower solubility limit than DMSO.[1] |

| Storage | -20°C or -80°C | Store desiccated and protected from light. |

Solubility & Solvent Selection Strategy

The choice of solvent is dictated by the compound's polarity. The 2-ethoxy group and the aromatic rings render the molecule hydrophobic.

-

Why DMSO? DMSO is the gold standard for this class of compounds because it disrupts the intermolecular forces (pi-stacking) between the aromatic rings more effectively than water. It is miscible with water, allowing for easy dilution into assay buffers.

-

The "Crash-Out" Risk: A common failure mode is the "crash-out" effect, where the compound precipitates immediately upon dilution into aqueous media (PBS, Media).[1] This occurs if the final DMSO concentration is too low to solubilize the local high concentration of compound during mixing.

-

Ethanol: Can be used if DMSO is toxic to the specific cell line, but evaporation rates are higher, potentially altering concentration over time.[1]

Protocol: Preparation of 50 mM Stock Solution

Objective: Prepare 1 mL of a 50 mM stock solution in anhydrous DMSO.

Materials Required[2][3][4][5][6][7][8][9]

-

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide (Solid)[1]

-

Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

-

Analytical Balance (Precision: 0.01 mg)

-

Vortex Mixer[1]

-

Amber Glass Vials (1.5 mL or 2 mL) with PTFE-lined caps

Step-by-Step Procedure